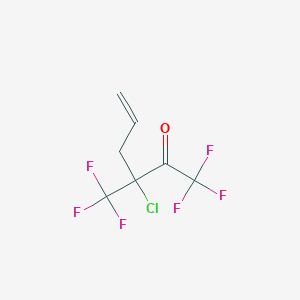
4-(Trifluoromethoxy)-4'-(trifluoromethylthio)benzophenone, 90%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethoxy)-4'-(trifluoromethylthio)benzophenone, or 4-TFM-TFMBP, is a synthetic compound that has been used in a variety of scientific experiments. It is composed of a benzophenone core with a trifluoromethoxy and trifluoromethylthio substituents. 4-TFM-TFMBP has been used in numerous scientific applications due to its unique properties and its ability to be synthesized in a laboratory setting.
科学的研究の応用
4-TFM-TFMBP has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of small molecules such as amino acids, peptides, and proteins. It has also been used as a photosensitizer in photodynamic therapy. 4-TFM-TFMBP has also been used as a fluorescent label for the detection of cancer cells and for the imaging of cancerous tumors. Additionally, 4-TFM-TFMBP has been used in the synthesis of other compounds, such as 4-hydroxy-4'-(trifluoromethylthio)benzophenone.
作用機序
The mechanism of action of 4-TFM-TFMBP is not fully understood. However, it is believed that 4-TFM-TFMBP is able to interact with a variety of molecules due to its unique structure. 4-TFM-TFMBP has a trifluoromethoxy group, which is able to interact with amino acids, peptides, and proteins. It also has a trifluoromethylthio group, which is able to interact with various small molecules. These interactions allow 4-TFM-TFMBP to be used as a fluorescent probe and photosensitizer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-TFM-TFMBP are not fully understood. However, it is believed that 4-TFM-TFMBP is able to interact with a variety of molecules due to its unique structure. This interaction can cause a variety of biochemical and physiological effects, depending on the molecule that it is interacting with. 4-TFM-TFMBP has been shown to interact with amino acids, peptides, and proteins, and this interaction can cause a variety of biochemical and physiological effects.
実験室実験の利点と制限
4-TFM-TFMBP has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 4-TFM-TFMBP is that it can be synthesized in a laboratory setting. This makes it an ideal compound for use in a variety of experiments. Additionally, 4-TFM-TFMBP is able to interact with a variety of molecules due to its unique structure, making it an ideal compound for use in a variety of experiments. However, 4-TFM-TFMBP is not without its limitations. It is a relatively new compound, and its effects on the body are not fully understood. Additionally, 4-TFM-TFMBP is a relatively expensive compound, which can limit its use in certain experiments.
将来の方向性
The future of 4-TFM-TFMBP is bright. There are a number of potential future directions for this compound. One potential future direction is the development of new applications for 4-TFM-TFMBP. This could include the development of new fluorescent probes and photosensitizers, as well as the development of new compounds using 4-TFM-TFMBP as a starting point. Additionally, there is potential for 4-TFM-TFMBP to be used in the detection and imaging of cancer cells and tumors. Finally, there is potential for 4-TFM-TFMBP to be used in the development of new drugs and therapies.
合成法
4-TFM-TFMBP can be synthesized in a laboratory setting through a few different methods. The most common method is the reaction of 4-TFM-TFMBP and an alkyl halide. In this reaction, the alkyl halide is reacted with the 4-TFM-TFMBP in a solvent such as dichloromethane. This reaction produces 4-TFM-TFMBP and an alkyl halide byproduct. Another method of 4-TFM-TFMBP synthesis is through the reaction of an alkyl halide and a phenyl trifluoromethylthio compound. In this reaction, the alkyl halide is reacted with the phenyl trifluoromethylthio compound in a solvent such as dichloromethane. This reaction produces 4-TFM-TFMBP and an alkyl halide byproduct.
特性
IUPAC Name |
[4-(trifluoromethoxy)phenyl]-[4-(trifluoromethylsulfanyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O2S/c16-14(17,18)23-11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)24-15(19,20)21/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEPQZAIGKHHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)SC(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)-4'-(trifluoromethylthio)benzophenone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)


![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)

![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)


